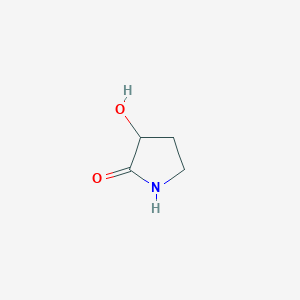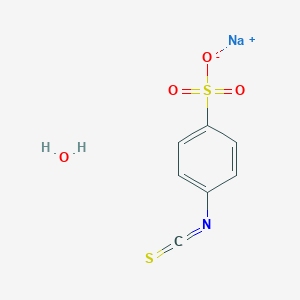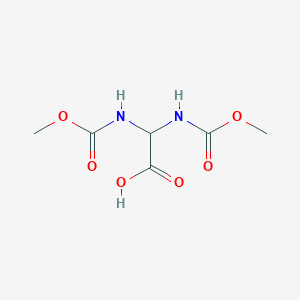
2,2-Bis((methoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Bis((methoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C6H10N2O6 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “2,2-Bis((methoxycarbonyl)amino)acetic acid” is represented by the InChI code: 1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) . This code provides a unique representation of the compound’s molecular structure .
Scientific Research Applications
Synthesis of New Compounds
A study by Abood (2010) detailed the synthesis of new 1,3-oxazepine derivatives from new Schiff bases, leveraging compounds related to 2,2-Bis((methoxycarbonyl)amino)acetic acid. These derivatives are considered potential antibiotics, showcasing the compound's role in creating new therapeutic agents (Abood, 2010).
Photodecarboxylation Properties
Shigemoto et al. (2021) explored zinc photocages constructed using derivatives of meta-nitrophenylacetic acid, including methoxy derivatives, for photodecarboxylation. This research illustrates the compound's utility in developing photocages with high quantum yields, significant for biological applications (Shigemoto et al., 2021).
Antibacterial and Antifungal Activities
Research has shown that Schiff bases, which can be synthesized using derivatives of 2,2-Bis((methoxycarbonyl)amino)acetic acid, display a variety of biological actions, including antibacterial and antifungal activities. These findings suggest the compound's derivatives could be valuable in developing new antimicrobial agents (Abood, 2010).
Coordination Chemistry and MRI Contrast Agents
Nonat et al. (2012) synthesized new bispidine ligands related to picolinic acid, including derivatives of 2,2-Bis((methoxycarbonyl)amino)acetic acid. These complexes showed increased stability and high relaxivities, useful for MRI contrast agents. This research underscores the compound's potential in improving diagnostic imaging (Nonat et al., 2012).
Corrosion Inhibition
Kaya et al. (2016) investigated amino acids, including derivatives with functional groups related to 2,2-Bis((methoxycarbonyl)amino)acetic acid, for their corrosion inhibitive performance. The study found that these amino acids offer significant protection against corrosion, highlighting potential applications in materials science (Kaya et al., 2016).
properties
IUPAC Name |
2,2-bis(methoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMXLOUCPJOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis((methoxycarbonyl)amino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

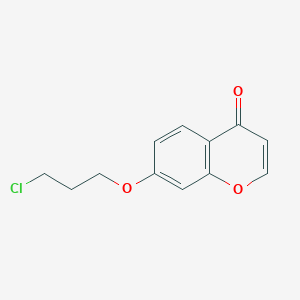


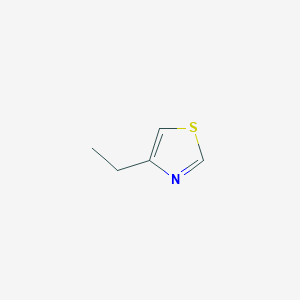

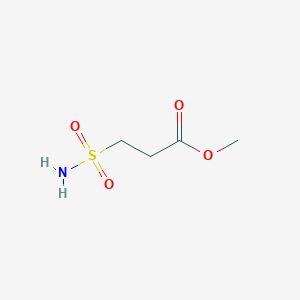
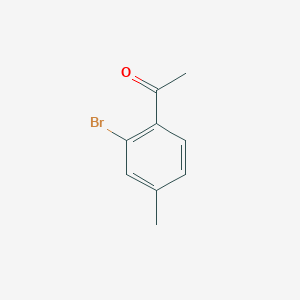

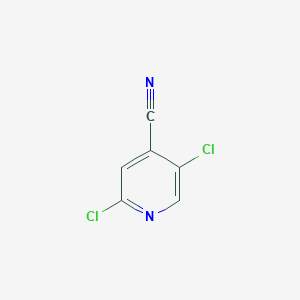
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
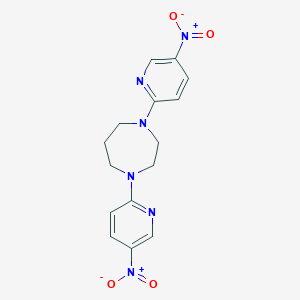
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
